Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate
CAS No.: 93964-21-7
Cat. No.: VC17007734
Molecular Formula: C18H14KNO2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93964-21-7 |
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Molecular Formula | C18H14KNO2 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | potassium;3-[(2-methylphenyl)carbamoyl]naphthalen-2-olate |
Standard InChI | InChI=1S/C18H15NO2.K/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
Standard InChI Key | JWORAYGKPOQSFP-UHFFFAOYSA-M |
Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is formally identified by the IUPAC name potassium;3-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]naphthalen-2-olate (CAS: 93964-24-0) . Its molecular formula is C₁₉H₁₅ClKNO₃, with a molecular weight of 379.9 g/mol . Despite the query specifying an o-tolyl (2-methylphenyl) substituent, the documented structure features a 4-chloro-2-methoxy-5-methylphenyl group attached to the naphthalene carboxamidate backbone . This discrepancy highlights the importance of precise nomenclature in chemical identification.
Key Structural Features:
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Naphthalene core: A bicyclic aromatic system with a hydroxyl group at position 3 and a carboxamidate group at position 2.
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Substituted aryl group: A para-chloro, ortho-methoxy, and meta-methyl substituted phenyl ring (Figure 1).
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Potassium counterion: Stabilizes the deprotonated hydroxyl group via ionic interaction.
Figure 1: Structural representation of potassium 3-hydroxy-N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-2-carboxamidate .
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves a multi-step sequence:
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Naphthalene functionalization: 3-Hydroxynaphthalene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Amidation: Reaction with 4-chloro-2-methoxy-5-methylaniline in anhydrous tetrahydrofuran (THF) yields the corresponding amide.
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Deprotonation and salt formation: Treatment with potassium hydroxide (KOH) in ethanol generates the potassium carboxamidate.
Critical Reaction Parameters:
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Temperature | 0–5°C (amide coupling) | Minimizes side reactions |
Solvent | Anhydrous THF | Enhances nucleophilicity |
Purification | Column chromatography | >95% purity |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
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Stability: Hygroscopic and light-sensitive, requiring storage under inert gas (argon/nitrogen) at −20°C .
Future Research Directions
Unresolved Questions
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Biological activity: Screen against multidrug-resistant pathogens (e.g., Staphylococcus aureus).
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Catalytic applications: Explore use in cross-coupling reactions as a ligand for transition metals.
Synthetic Challenges:
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Regioselectivity: Improving yield in the amidation step (current: ~60–70%).
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Scalability: Transitioning from batch to continuous-flow reactors for industrial production.
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